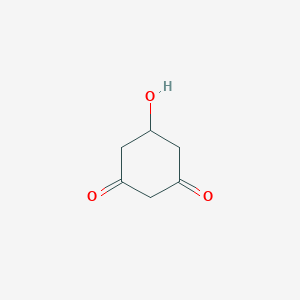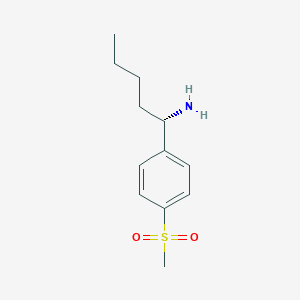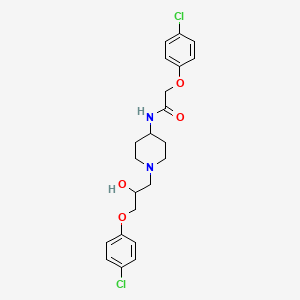
6-Isopropoxyisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxyisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with an isopropoxy group attached at the 6th position. This compound is part of the isoindolinone family, which is known for its diverse biological and pharmaceutical applications. Isoindolinones are notable for their structural complexity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxyisoindolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinone derivatives through oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another approach involves the use of ultrasonic irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isopropoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindolinones to their respective amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Isopropoxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the development of polymers, dyes, and photochromic materials.
Mécanisme D'action
The mechanism of action of 6-Isopropoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For example, isoindolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 6-Aminomethylisoindolin-1-one
- 3-Hydroxyisoindolin-1-one
- N-isoindoline-1,3-dione
Comparison: 6-Isopropoxyisoindolin-1-one is unique due to its isopropoxy group, which imparts distinct chemical and biological properties. Compared to 6-Aminomethylisoindolin-1-one, which is primarily used as an intermediate in therapeutic agent synthesis , this compound has broader applications in both medicinal chemistry and industrial processes. The presence of the isopropoxy group enhances its reactivity and potential for functionalization.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-propan-2-yloxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)14-9-4-3-8-6-12-11(13)10(8)5-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
Clé InChI |
ALIXXYFICKQOGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(CNC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


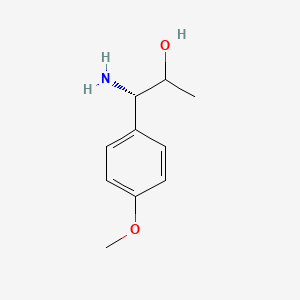
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
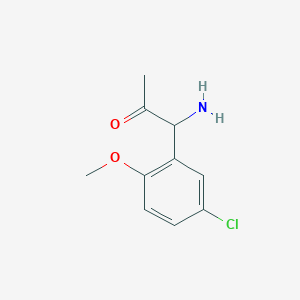
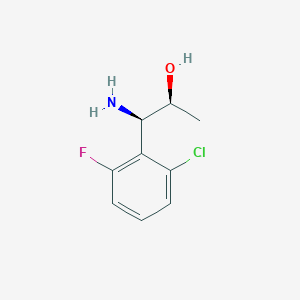
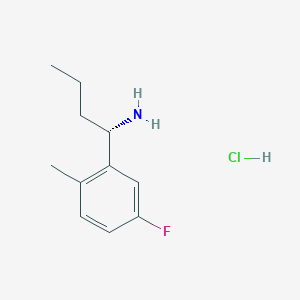
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)

